1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is a protected amine.

Brand Name: Vulcanchem
CAS No.: 108468-00-4
VCID: VC20740447
InChI: InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene

CAS No.: 108468-00-4

Cat. No.: VC20740447

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene - 108468-00-4

CAS No. 108468-00-4
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name tert-butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate
Standard InChI InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Standard InChI Key NUANLVJLUYWSER-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN

Chemical Structure and Basic Information

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene features a para-substituted benzene ring with two aminomethyl groups, one of which is protected with a tert-butoxycarbonyl (Boc) group. This selective protection creates a molecule with differential reactivity at each terminus, enabling sequential functionalization strategies.

The compound is identified by CAS Number 108468-00-4 and possesses the molecular formula C₁₃H₂₀N₂O₂, with a molecular weight of 236.31 g/mol . It is also known by several synonyms including tert-butyl 4-aminomethyl benzylcarbamate, 4-aminomethyl-benzyl-carbamic acid tert-butyl ester, and N-Boc-p-xylylenediamine .

Table 1: Chemical Identifiers of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene

IdentifierValue
CAS Number108468-00-4
Molecular FormulaC₁₃H₂₀N₂O₂
Molecular Weight236.31 g/mol
Linear FormulaNH₂CH₂C₆H₄CH₂NHCO₂C(CH₃)₃
MDL NumberMFCD02683058
InChI KeyNUANLVJLUYWSER-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN
PubChem CID3354775

Physical Properties

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene presents as a crystalline powder or solid with a color range from white to beige, slightly yellow-pink, or brown depending on purity and manufacturing conditions . The compound exhibits well-defined thermal properties with a melting point range between 64°C and 68°C . Additional physical characterization reveals a boiling point of approximately 250°C and a density of 1.06 g/mL at 25°C .

Table 2: Physical Properties of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene

PropertyValue
Physical FormPowder or crystalline solid
ColorWhite to brown, beige, or slightly yellow-pink
Melting Point64-68°C
Boiling Point250°C
Density1.06 g/mL at 25°C
pKa12.29±0.46 (Predicted)
Flash Point>230°F

Spectroscopic Properties

Analytical characterization of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene typically employs multiple spectroscopic techniques to confirm its structure and purity. According to supplier specifications, the compound can be identified through infrared spectroscopy, which provides characteristic absorption patterns consistent with the functional groups present in the molecule .

Nuclear Magnetic Resonance spectroscopy, particularly proton NMR (¹H-NMR), offers further structural confirmation by revealing the characteristic signals of aromatic protons, methylene groups adjacent to nitrogen atoms, and the distinctive pattern of the tert-butyl group . Gas chromatography serves as a primary method for purity determination, with commercial preparations typically assayed at ≥89.0% .

Applications and Uses

As a protected amine compound, 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene serves as a valuable building block in organic synthesis, particularly in reactions requiring selective functionalization . The presence of both protected and free amine groups makes it especially useful in multi-step synthesis protocols where sequential modification is necessary.

Key applications include:

  • Synthesis of pharmaceutical intermediates requiring differential functionalization

  • Preparation of peptide-based compounds and peptidomimetics

  • Development of specialized polymers and materials with defined structural characteristics

  • Construction of complex organic molecules requiring orthogonal protection strategies

The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions without affecting many other functional groups, enabling sequential reaction strategies in complex syntheses.

Hazard Information

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene carries significant hazard classifications that necessitate appropriate handling procedures. The compound is categorized with the signal word "Danger" and falls under multiple hazard categories including acute toxicity (Category 4), serious eye damage/eye irritation (Category 1), and skin corrosion/irritation (Category 1B) .

Table 3: Safety Classification of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene

Classification ParameterValue
Signal WordDanger
Hazard CategoryAcute toxicity Category 4; Serious eye damage/eye irritation Category 1; Skin corrosion/irritation Category 1B
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-36
WGK Germany3 (High hazard to water)
UN Classification3263
ADR8,III

The high water hazard classification (WGK Germany: 3) indicates significant environmental concerns if released into aquatic ecosystems .

SupplierPurityPackage Sizes
Thermo Scientific Chemicals90% min. (GC)1 g, 5 g
Sigma-Aldrich95%Various
VWR90%Various
Cal-Pac Lab95% min.10 g

Commercial preparations are typically supplied in glass bottles to maintain stability and prevent contamination .

Related Compounds

Several structurally related compounds share chemical features with 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, offering complementary reactivity profiles for specialized applications. Notable related compounds include:

  • 1-(N-Boc-aminomethyl)-3-(aminomethyl)benzene — the meta-substituted isomer

  • 4-[(N-Boc)aminomethyl]aniline — featuring direct attachment of an amino group to the aromatic ring

  • N-Boc-p-phenylenediamine — with amino groups directly attached to the aromatic ring

  • p-Xylylenediamine — the unprotected precursor compound

  • N-Boc-cadaverine — an aliphatic analog with a similar protection pattern

  • N-Boc-1,4-butanediamine — another aliphatic variant with terminal differentiation

These compounds provide alternative structural features while maintaining similar chemical functionality, expanding the toolkit available for specialized synthetic applications.

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